2-O-甲基-β-D-N-乙酰神经氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

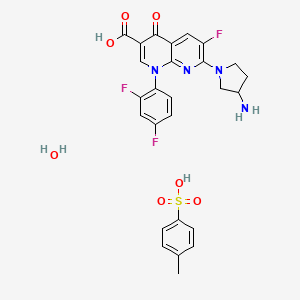

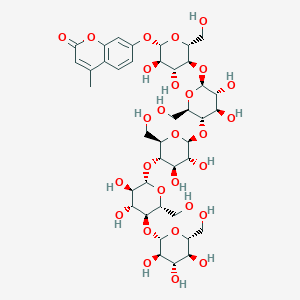

2-O-Methyl-b-D-N-acetylneuraminic acid (2OMe-Neu5Ac) is a sialic acid, which is a type of carbohydrate that is commonly found on the surface of mammalian cells. It plays an important role in various biological processes such as cell adhesion, signal transduction, and immune response. In recent years, 2OMe-Neu5Ac has gained attention in the scientific community due to its potential applications in various fields such as drug development, diagnostics, and biotechnology.

科学研究应用

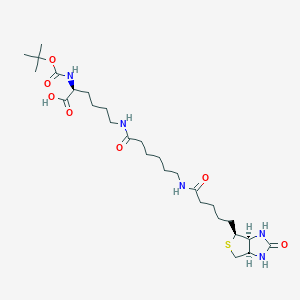

有机合成中的催化作用

2-O-甲基-β-D-N-乙酰神经氨酸已被用作天然配体,以改善(杂)芳基硼酸的铜催化均偶联反应 {svg_1}. 该方法可以组装有机合成中各种重要的合成联芳基中间体 {svg_2}. 该方案在短时间内以高产率提供了重要的联芳基化合物 {svg_3}.

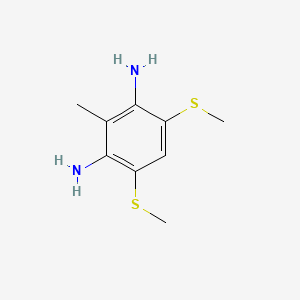

RNA 研究

2'-O-甲基化是一种高度丰富的转录后RNA修饰,可以增加替代RNA构象状态的丰度和寿命 {svg_4}. 这种修饰可以通过使核糖糖的构象平衡偏向于典型双链体中形成的C3'-内构象来改变RNA的生物活性 {svg_5}. 它还可以稳定修饰核苷酸配对的替代二级结构 {svg_6}.

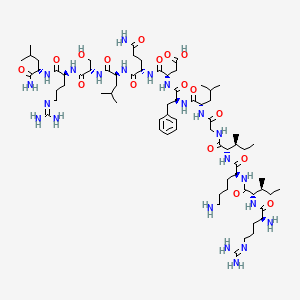

基因工程

引导RNA(gRNA)3'端的2'-O-甲基修饰可以增强CRISPR相关蛋白12a(Cas12a)的特异性,即使对于单核苷酸多态性(SNP)的区分 {svg_7}. 这表明2'-O-甲基修饰可能是精确基因编辑的有力工具 {svg_8}.

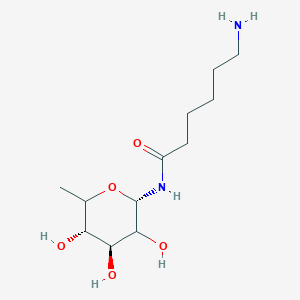

氨基酸合成

2-O-甲基-β-D-N-乙酰神经氨酸已被用于一种新的氨基酸合成方法 {svg_9}. 使用这种简单的酸辅助方法已成功实现了各种氨基酸的N-甲基化、N,O-二甲基化和N-甲酰化 {svg_10}.

作用机制

Target of Action

The primary target of 2-O-Methyl-b-D-N-acetylneuraminic acid is viral glycoproteins responsible for cellular recognition and entry . These glycoproteins are crucial for the virus’s ability to infect host cells. By interacting with these targets, 2-O-Methyl-b-D-N-acetylneuraminic acid can specifically target viral infections .

Mode of Action

2-O-Methyl-b-D-N-acetylneuraminic acid interacts with its targets by mimicking the naturally occurring neuraminidase enzyme substrate . This interaction results in the hydrolysis of the enzyme-substrate, producing the product 4-methylumbelliferone . This product can be measured fluorometrically, providing a means of tracking the compound’s activity .

Biochemical Pathways

2-O-Methyl-b-D-N-acetylneuraminic acid affects the biochemical pathways involving sialic acids. Sialic acids are a family of nine-carbon acidic sugars found at the terminal position of the glycans of glycoproteins, glycolipids, and polysaccharides in cells . By interacting with these sialic acids, 2-O-Methyl-b-D-N-acetylneuraminic acid can influence various biochemical pathways and their downstream effects .

Pharmacokinetics

Its interaction with viral glycoproteins suggests that it may have good bioavailability, as it can effectively reach its target sites within the body .

Result of Action

The result of 2-O-Methyl-b-D-N-acetylneuraminic acid’s action is the inhibition of viral infections. By interacting with viral glycoproteins, it can prevent the virus from recognizing and entering host cells, thereby inhibiting the virus’s ability to infect the host .

生化分析

Cellular Effects

2-O-Methyl-b-D-N-acetylneuraminic acid has the ability to specifically target viral infections by interacting with viral glycoproteins responsible for cellular recognition and entry. It is also used to study the binding of the influenza virus, hemagglutinin, and metal ions .

Molecular Mechanism

The molecular mechanism of 2-O-Methyl-b-D-N-acetylneuraminic acid involves its interaction with various biomolecules. For instance, it is used as a model compound to study the binding of the influenza virus, hemagglutinin, and metal ions .

Metabolic Pathways

2-O-Methyl-b-D-N-acetylneuraminic acid is involved in the sialic acid biosynthesis pathway . This pathway involves several enzymes and cofactors, and the compound can interact with them in various ways.

属性

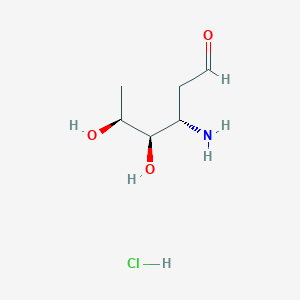

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7+,8+,9+,10+,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRVVFURCKKXOD-AGNBLMTLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-Acetamido-2-deoxy-O-[ss-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B1139742.png)